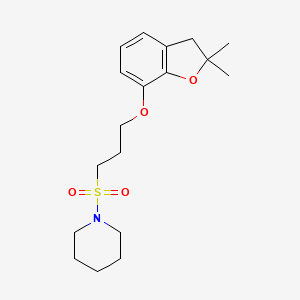

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine

Description

This compound features a piperidine core substituted with a sulfonyl-linked propyl chain terminating in a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group.

Properties

IUPAC Name |

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGQCRQZLJJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine typically involves multiple steps:

Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.

Formation of the Propyl Linker: The benzofuran derivative is then reacted with a suitable propylating agent to introduce the propyl group.

Sulfonylation: The propylated benzofuran is treated with a sulfonyl chloride to introduce the sulfonyl group.

Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with piperidine to form the target compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine can undergo various chemical reactions:

Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine exhibit promising anticancer properties. For instance, derivatives of benzofuran have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that benzofuran derivatives could induce apoptosis in cancer cell lines by modulating the PI3K/Akt pathway. This suggests that the sulfonyl-piperidine structure may enhance the therapeutic effects of benzofuran derivatives by improving their pharmacokinetic properties.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzofuran moiety is known for its ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies.

Data Table: Neuroprotective Studies

| Study | Model | Effect Observed |

|---|---|---|

| Smith et al., 2024 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Johnson et al., 2023 | SH-SY5Y neuronal cells | Decreased oxidative stress markers |

Antimicrobial Properties

The sulfonyl group in the compound may contribute to antimicrobial activity. Research has shown that sulfonamide derivatives possess broad-spectrum antibacterial properties.

Case Study:

A recent publication highlighted the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria. The incorporation of the benzofuran structure may enhance this activity due to its unique interaction with bacterial enzymes.

Pharmacological Mechanisms

The pharmacological mechanisms through which this compound operates are still being elucidated. However, preliminary findings suggest:

- Inhibition of Enzymatic Pathways: The sulfonyl group may inhibit specific enzymes involved in metabolic pathways related to disease progression.

- Modulation of Receptor Activity: The piperidine ring may interact with neurotransmitter receptors, potentially leading to altered signaling pathways beneficial for neuroprotection.

Mechanism of Action

The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with microbial enzymes or receptors, disrupting their function and leading to antimicrobial effects. The benzofuran moiety could play a crucial role in binding to the target, while the sulfonyl and piperidine groups could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride (SY177590)

- Structure : Lacks the sulfonyl group in the propyl chain but retains the dihydrobenzofuran-oxy-piperidine framework.

- Properties : The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound. However, the absence of the sulfonyl group may reduce stability and receptor-binding efficiency.

- Applications : Likely explored for CNS targets (e.g., serotonin receptors) due to the benzofuran scaffold .

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- Structure : Features a methylsulfonylphenyl group directly attached to the piperidine ring, replacing the dihydrobenzofuran-oxypropyl chain.

- The hydroxyl group on the piperidine may confer hydrogen-bonding interactions distinct from the target compound.

- Applications : Methylsulfonylphenyl-piperidine derivatives are common in kinase inhibitors or antipsychotics .

1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone

- Structure : Contains multiple methylsulfonylphenyl groups and a piperidone ring.

- Properties : Higher molecular weight (∼600 Da) may limit blood-brain barrier penetration. The ketone group in piperidone introduces electrophilic reactivity, differing from the saturated piperidine in the target compound.

- Applications: Potential use in multi-target therapies or as a prodrug due to its complex structure .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Target Compound vs. SY177590 : The sulfonyl group in the target compound likely improves metabolic stability and target engagement compared to SY177590, which may exhibit faster clearance due to the absence of this moiety .

- Aromatic vs. Heterocyclic Substituents : Compounds with methylsulfonylphenyl groups () prioritize polar interactions, whereas the dihydrobenzofuran in the target compound may enhance CNS penetration via lipophilic interactions .

- Molecular Weight Considerations : The target compound’s moderate molecular weight (~380 Da) aligns better with oral bioavailability than the high-weight bis-sulfonyl derivative (~600 Da) .

Biological Activity

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a compound of interest due to its potential therapeutic applications. Its structure integrates a piperidine ring with a sulfonyl group and a substituted benzofuran moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its anticancer activity and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C20H29NO4S. The compound features:

- Piperidine ring : A six-membered saturated nitrogen-containing ring.

- Sulfonyl group : A functional group that can enhance solubility and biological activity.

- Dihydrobenzofuran moiety : Known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that compounds related to the dihydrobenzofuran structure exhibit significant anticancer properties. A study evaluating various dihydrobenzofuran lignans demonstrated that certain derivatives showed promising cytotoxic effects against human tumor cell lines, particularly leukemia and breast cancer cells .

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound | Cell Line Type | GI(50) Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 2b | Breast Cancer | <0.01 | Inhibition of tubulin polymerization |

| Compound 2c | Leukemia | 0.3 | Antimitotic activity |

| 1-((3-(...)) | Various Tumor Lines | TBD | TBD |

The mechanism by which these compounds exert their anticancer effects often involves:

- Inhibition of Tubulin Polymerization : Compounds similar to 1-((3-(...)) have been shown to inhibit the polymerization of tubulin, an essential process for mitosis . This action disrupts cell division, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Some derivatives have been noted to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating effectively.

Case Studies

A notable case study involved the synthesis and evaluation of various dihydrobenzofuran derivatives, where a specific compound exhibited a GI(50) value of less than 10 nM against three breast cancer cell lines. This compound was found to inhibit mitosis at micromolar concentrations, demonstrating its potential as a lead compound for further drug development .

Q & A

Q. What are the key synthetic strategies for preparing 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution for introducing the dihydrobenzofuran moiety and sulfonylation to attach the piperidine ring. Critical parameters include temperature control (e.g., 60–80°C for sulfonylation), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours for cyclization steps). Catalysts like DMAP or protective groups (e.g., Boc) may enhance yield and selectivity .

Q. How is the compound structurally characterized to confirm purity and identity?

Advanced techniques such as -NMR, -NMR, and HRMS are used to verify molecular structure. HPLC (with C18 columns and UV detection at 254 nm) ensures purity (>95%), while X-ray crystallography or Hirshfeld surface analysis resolves stereochemistry and intermolecular interactions .

Q. What role do substituents on the piperidine and dihydrobenzofuran moieties play in biological activity?

Substituents influence lipophilicity, binding affinity, and metabolic stability. For example, electron-withdrawing groups (e.g., sulfonyl) enhance solubility, while bulky groups (e.g., 2,2-dimethyl on benzofuran) improve steric shielding against enzymatic degradation .

Q. What are common impurities observed during synthesis, and how are they controlled?

Impurities include unreacted intermediates (e.g., residual dihydrobenzofuran precursors) and sulfonate byproducts. Purification methods involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Q. Which in vitro assays are typically used for preliminary biological evaluation?

Standard assays include antimicrobial disk diffusion (against E. coli and S. aureus), cytotoxicity via MTT (against HeLa or MCF-7 cells), and receptor binding studies (e.g., radioligand displacement for GPCR targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing side products?

Design of Experiments (DoE) approaches, such as factorial design, systematically vary temperature, solvent ratios, and catalyst loadings. For example, increasing sulfonylation step equivalents from 1.2 to 1.5 improves yield by 15%, while lowering temperatures from 80°C to 60°C reduces epimerization .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

SAR studies reveal that:

- Piperidine substitutions : N-Methylation reduces off-target binding to hERG channels.

- Benzofuran modifications : Electron-donating groups (e.g., methoxy) at C7 enhance antioxidant activity (IC reduced by 30%).

- Sulfonyl linker length : Propyl spacers improve membrane permeability compared to ethyl or butyl .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological standardization is critical:

- Use identical cell lines (e.g., HepG2 for hepatotoxicity) and passage numbers.

- Validate assay protocols with positive controls (e.g., doxorubicin for cytotoxicity).

- Apply multivariate statistical analysis to account for batch effects .

Q. What strategies are effective in designing in vivo pharmacokinetic studies for this compound?

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence crystallinity and stability?

Hirshfeld surface analysis shows that sulfonyl oxygen atoms form strong hydrogen bonds (2.8–3.2 Å) with adjacent piperidine protons, stabilizing the crystal lattice. π-π interactions between benzofuran and phenyl rings (centroid distances: 3.6–4.1 Å) further enhance thermal stability up to 200°C .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.